molecular formula C14H17ClN4O2S B2513922 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole CAS No. 2097931-29-6

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole

Cat. No.: B2513922
CAS No.: 2097931-29-6
M. Wt: 340.83
InChI Key: PYCFTRZDOVRQJG-UHFFFAOYSA-N
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Description

The compound 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a synthetic organic molecule of high interest in medicinal chemistry and early-stage drug discovery. Its structure integrates three pharmaceutically relevant components: a 1,2,3-triazole ring, a pyrrolidine scaffold, and a (3-chlorophenyl)methanesulfonyl group. The 1,2,3-triazole ring is a privileged pharmacophore in drug design due to its metabolic stability, ability to form hydrogen bonds, and participation in dipolar interactions with biological targets . This scaffold is extensively investigated for a wide spectrum of biological activities, including potential anticancer , antimicrobial , and anti-Alzheimer's properties. The pyrrolidine ring is a common feature that can influence the molecule's conformation and pharmacokinetic properties. The inclusion of a sulfonamide group, particularly as a methanesulfonyl derivative, is a significant functional moiety in drug discovery. Sulfonamides and related groups are known to serve as key pharmacophores in inhibitors targeting various enzymes, such as carbonic anhydrases, and are present in numerous approved drugs . The 3-chlorophenyl substituent can enhance lipophilicity and influence binding affinity through steric and electronic effects. As a hybrid molecule, this compound represents a valuable chemical tool for researchers exploring new structure-activity relationships (SAR) and for screening against novel biological targets in vitro. This product is intended for research applications in a controlled laboratory environment only. It is strictly labeled "For Research Use Only" and is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

IUPAC Name

2-[[1-[(3-chlorophenyl)methylsulfonyl]pyrrolidin-2-yl]methyl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN4O2S/c15-13-4-1-3-12(9-13)11-22(20,21)18-8-2-5-14(18)10-19-16-6-7-17-19/h1,3-4,6-7,9,14H,2,5,8,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYCFTRZDOVRQJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)S(=O)(=O)CC2=CC(=CC=C2)Cl)CN3N=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Pyrrolidine Ring: Starting with a suitable precursor, the pyrrolidine ring is synthesized through cyclization reactions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction using 3-chlorobenzene derivatives.

    Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often using azide and alkyne precursors under copper-catalyzed conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide (NaN3) or electrophiles like bromine (Br2) in suitable solvents.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced sulfonyl derivatives.

    Substitution: Formation of azide or brominated derivatives.

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
The compound has been explored for its potential as a therapeutic agent in the treatment of several diseases, including cancer and bacterial infections. The triazole ring is known for its versatility and is often used as a scaffold for various pharmacological agents. Preliminary studies suggest that compounds containing triazole rings can interact with biological macromolecules such as proteins and nucleic acids through hydrogen bonding and hydrophobic interactions.

Mechanism of Action
The mechanism of action involves the inhibition of specific enzymes or receptors by binding to their active sites. This modulation of biochemical pathways may provide avenues for developing new drugs targeting specific diseases .

Biological Research

Biochemical Probes
In biological research, 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole can serve as a biochemical probe or inhibitor in enzymatic studies. Its ability to interact with various biological targets makes it a valuable tool for investigating biochemical pathways and mechanisms .

Chemical Synthesis

Building Block in Organic Synthesis
The compound is utilized as a building block for synthesizing more complex molecules. Its unique functional groups allow for diverse chemical reactions, making it an essential intermediate in organic synthesis. The common synthetic route involves multi-step organic reactions, including the formation of the pyrrolidine ring and the introduction of the chlorophenyl group via nucleophilic substitution reactions .

Industrial Applications

Pharmaceutical Development
In the pharmaceutical industry, this compound is investigated for its potential use in developing new drugs. Its unique properties may enhance solubility and bioavailability compared to other similar compounds.

Material Science
The compound's distinct chemical reactivity also opens possibilities for applications in material science, including the development of new materials with specific properties tailored for industrial needs .

Mechanism of Action

The mechanism of action of 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Sulfonamide Group Variations

  • Target Compound vs. CAS 2097932-99-3: The target’s 3-chlorophenyl sulfonamide group contrasts with the imidazole-based sulfonamide in CAS 2097932-99-3.
  • Bioelectronic Effects : The electron-withdrawing Cl in the target compound may enhance electrophilic interactions compared to the electron-rich imidazole in CAS 2097932-99-3.

Heterocycle Core Differences

  • Triazole vs. Oxadiazole (1a) : The 1,2,3-triazole in the target compound has three adjacent nitrogen atoms, enabling stronger dipole interactions, while the 1,2,4-oxadiazole in compound 1a contains one oxygen and two nitrogen atoms, offering distinct electronic properties and metabolic stability.

Research Findings and Limitations

  • Bioactivity Gaps : While analogues like 1a and 9b have documented bioactivity, the target compound’s pharmacological profile remains uncharacterized in the provided evidence.

Biological Activity

The compound 2-({1-[(3-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazole is a complex organic molecule that has garnered attention in various fields of research, particularly in medicinal chemistry. This article explores its biological activity, synthesizing available data on its mechanism of action, potential therapeutic applications, and relevant case studies.

Structure

The compound features:

  • A triazole ring which is known for its diverse biological activities.
  • A pyrrolidine ring that contributes to the compound's structural complexity.
  • A 3-chlorophenyl group which may enhance its biological interactions.

Synthesis

The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Pyrrolidine Ring : Cyclization reactions starting from suitable precursors.
  • Introduction of the Chlorophenyl Group : Nucleophilic substitution using 3-chlorobenzene derivatives.
  • Formation of the Triazole Ring : Cycloaddition reactions under copper-catalyzed conditions.

These methods allow for the efficient production of the compound while maintaining high purity levels.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. This interaction often involves:

  • Inhibition of certain enzymes or receptors by binding to their active sites.
  • Modulation of biochemical pathways, which can lead to therapeutic effects in various conditions .

Therapeutic Applications

Research indicates that this compound may have several potential therapeutic applications:

  • Anticancer Activity : Studies have shown that triazole-containing compounds can exhibit significant anticancer properties. The unique structure of this compound may enhance its efficacy against cancer cell lines by inducing apoptosis or inhibiting cell proliferation .
  • Antimicrobial Properties : The presence of the triazole ring is linked to antimicrobial activity against a range of pathogens. This compound could serve as a lead in developing new antibiotics .
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory properties, making it a candidate for treating inflammatory diseases.

Case Studies

Several studies have explored the biological activity of triazole derivatives similar to the compound :

  • Anticancer Studies : A study on triazole hybrids demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that modifications in the triazole structure can enhance activity .
  • Antimicrobial Testing : Another research highlighted the effectiveness of triazole derivatives against both Gram-positive and Gram-negative bacteria, reinforcing the potential use of this compound in combating infections .

Similar Compounds

Compound NameStructureBiological Activity
2-({1-[(4-chlorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazoleStructureAnticancer, Antimicrobial
2-({1-[(3-bromophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazoleStructureAnticancer
2-({1-[(3-fluorophenyl)methanesulfonyl]pyrrolidin-2-yl}methyl)-2H-1,2,3-triazoleStructureAntimicrobial

These compounds share structural similarities but differ in substituents that may affect their biological activities. The presence of electron-withdrawing groups like chlorine or bromine enhances binding affinities to molecular targets compared to their unsubstituted counterparts.

Q & A

Q. What are the common synthetic routes for preparing this compound, and what critical parameters influence yield and purity?

The synthesis involves multi-step reactions, starting with pyrrolidine ring formation followed by sulfonylation using 3-chlorophenylmethanesulfonyl chloride. Key steps include:

  • Cyclization : Formation of the pyrrolidine-triazole core via copper-catalyzed azide-alkyne cycloaddition (CuAAC) or thermal methods.
  • Sulfonylation : Introducing the sulfonyl group under basic conditions (e.g., triethylamine in dichloromethane).
    Critical parameters :
  • Temperature : Controlled between 60–80°C to prevent decomposition.
  • Solvent choice : Polar aprotic solvents (e.g., DMF, ethanol) enhance solubility and reaction efficiency.
  • Catalysts : Triethylamine or DMAP improves sulfonylation yields.
    Reaction progress should be monitored via TLC, and purification via column chromatography ensures high purity .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing its 3D conformation and functional groups?

  • X-ray crystallography : Resolves precise 3D conformation, including torsional angles of the pyrrolidine and triazole rings .
  • NMR spectroscopy : ¹H and ¹³C NMR identify proton environments (e.g., sulfonyl methylene at δ 3.8–4.2 ppm) and connectivity (via 2D COSY/HSQC).
  • IR spectroscopy : Confirms sulfonyl (S=O stretch at 1150–1300 cm⁻¹) and triazole (C=N stretch at 1600 cm⁻¹) groups.
  • Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]+ expected at m/z 381.07) .

Advanced Research Questions

Q. How can electronic and steric effects influencing the triazole’s reactivity in nucleophilic substitutions be analyzed?

  • Computational methods : Density Functional Theory (DFT) calculates HOMO/LUMO orbitals to identify electrophilic/nucleophilic sites. For example, the triazole’s N3 position often shows higher electron density, favoring electrophilic attacks.
  • Steric maps : Molecular dynamics simulations assess steric hindrance from the 3-chlorophenyl group, which may limit access to the triazole ring.
  • Kinetic studies : Compare reaction rates with varying nucleophiles (e.g., amines vs. thiols) under controlled conditions to isolate electronic vs. steric contributions .

Q. What strategies resolve contradictions between theoretical molecular modeling and experimental bioactivity data?

  • Model refinement : Cross-validate docking simulations (e.g., AutoDock Vina) with X-ray crystallography or mutagenesis data.
  • Experimental validation : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to measure binding affinity (KD). For example, discrepancies in predicted vs. observed IC50 values may arise from unmodeled solvent effects or protein flexibility.
  • Metabolite profiling : LC-MS/MS identifies off-target interactions or prodrug activation not captured in silico .

Q. How can reaction conditions for sulfonylation be optimized for scalability while minimizing byproducts?

  • Design of Experiments (DoE) : Vary temperature (50–100°C), solvent (DMF vs. THF), and catalyst loading to identify Pareto-optimal conditions.
  • In situ monitoring : ReactIR tracks sulfonyl chloride consumption to halt reactions at >90% conversion.
  • Byproduct mitigation : Add molecular sieves to scavenge HCl, reducing side reactions. Scalable solvents (e.g., ethanol) facilitate solvent removal via rotary evaporation .

Q. What methodologies determine binding kinetics with low-solubility targets like membrane-bound enzymes?

  • Microscale thermophoresis (MST) : Requires low sample volumes (4–20 µL) and tolerates mild detergents (e.g., 0.01% Tween-20).
  • Fluorescent tagging : Introduce a BODIPY fluorophore to the pyrrolidine moiety for fluorescence polarization assays.
  • Cell-free systems : Use purified enzyme extracts to bypass membrane permeability issues. For example, assess inhibition of cytochrome P450 isoforms via UV-Vis spectroscopy .

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